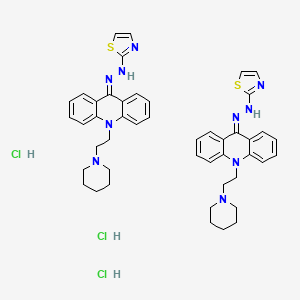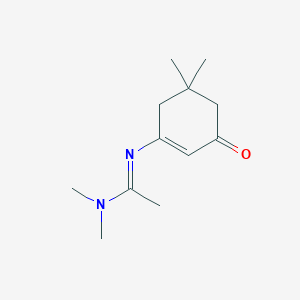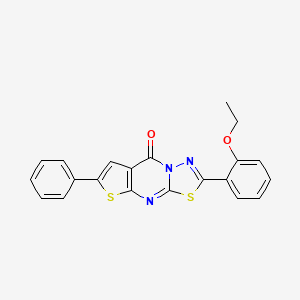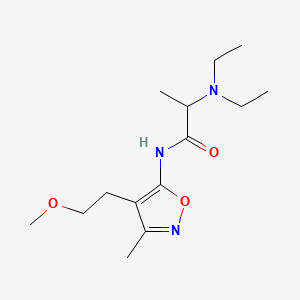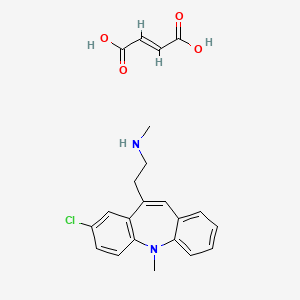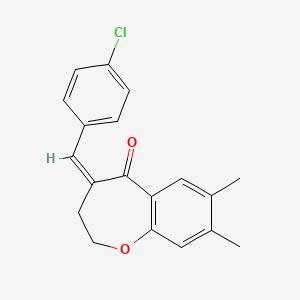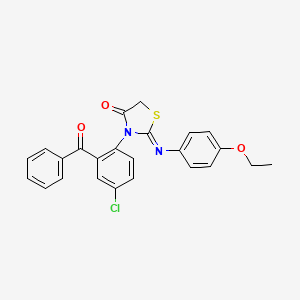
3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone typically involves the reaction of a benzoyl chloride derivative with a thiazolidinone precursor. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-4-thiazolidinone
- 3-(2-Benzoylphenyl)-2-(4-ethoxyphenyl)imino-4-thiazolidinone
Uniqueness
3-(2-Benzoyl-4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-4-thiazolidinone is unique due to its specific substitution pattern on the thiazolidinone ring. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
111070-73-6 |
|---|---|
Molecular Formula |
C24H19ClN2O3S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-(2-benzoyl-4-chlorophenyl)-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-2-30-19-11-9-18(10-12-19)26-24-27(22(28)15-31-24)21-13-8-17(25)14-20(21)23(29)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3 |
InChI Key |
CIKIKZJFOBJFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

